N-(2,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide
Description
N-(2,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide is a structurally complex molecule featuring a tricyclic core system (oxa- and triaza-containing heterocycles), a hydroxymethyl group at position 11, a phenyl substituent at position 5, and a butanamide chain linked to a 2,5-dimethylphenyl group via a sulfanyl bridge. The compound’s synthesis likely involves multi-step reactions, including cyclization to form the tricyclic scaffold and nucleophilic substitution to introduce the sulfanyl and amide functionalities, analogous to methods described for related triazole derivatives . Structural confirmation of such compounds typically relies on spectroscopic techniques (e.g., IR, NMR) and X-ray crystallography, with software like SHELX playing a role in refining crystallographic data .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O3S/c1-5-25(28(36)32-24-13-17(2)11-12-18(24)3)38-30-23-14-22-21(16-35)15-31-19(4)26(22)37-29(23)33-27(34-30)20-9-7-6-8-10-20/h6-13,15,25,35H,5,14,16H2,1-4H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBYJTPBNJJGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)C)C)SC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, presenting findings from various studies and case reports.
Chemical Structure and Properties
The structure of this compound includes a tricyclic system with multiple functional groups, which may contribute to its biological activity. The presence of a sulfanyl group and a butanamide moiety suggests potential interactions with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to the one exhibit significant antitumor properties. For instance, derivatives containing triazole and oxadiazole rings have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Study | Compound | Activity | Mechanism |
|---|---|---|---|
| Triazole derivatives | Antitumor | Induction of apoptosis | |
| Oxadiazole derivatives | Cytotoxicity | Cell cycle arrest |
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Research has demonstrated that related compounds can inhibit key inflammatory mediators such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to reduced inflammation in various models.
Case Study: Inhibition of COX Enzymes
In a study examining the effects of triazole compounds on COX enzymes, it was found that certain derivatives significantly inhibited COX-1 and COX-2 activities, leading to decreased prostaglandin synthesis. This suggests a potential therapeutic application in inflammatory diseases.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of structurally similar compounds have shown promising results against various pathogens. For example, compounds featuring sulfanyl groups have demonstrated activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and inflammatory pathways.
- Receptor Modulation : It could interact with specific receptors involved in cell signaling, altering cellular responses.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in target cells, leading to apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Tricyclic Cores
The closest structural analog is 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide (). Key differences include:
- Substituents : The target compound has a 5-phenyl group and a butanamide chain, whereas the analog features a 5-(4-methoxyphenyl) group and a shorter acetamide chain.
- Steric Considerations : The butanamide chain in the target may increase hydrophobicity and steric bulk, influencing membrane permeability or receptor binding .
Triazole and Thione Derivatives
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () share sulfur-containing functional groups but differ in core structure. Key distinctions include:
- Core Rigidity: The tricyclic system in the target compound confers greater structural rigidity compared to the monocyclic triazole-thiones.
- Sulfur Reactivity : The sulfanyl group in the target may exhibit different redox or binding properties compared to the sulfonyl groups in ’s compounds .
Pharmacopeial Amides
Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () share the butanamide moiety but possess linear hexanamide backbones with stereochemical complexity. Differences include:
- Substituent Diversity: The dimethylphenoxy group in ’s compounds may enhance π-π stacking interactions, unlike the target’s dimethylphenyl group .
Comparative Structural and Functional Analysis
Table 1. Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
